molecular formula C28H26F4N2O7S B12290563 [1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B12290563
M. Wt: 610.6 g/mol
InChI Key: KNOWAADSTULBRZ-UHFFFAOYSA-N
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Description

[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[221]heptane-1-carboxylate is a complex organic compound that features multiple functional groups, including cyano, trifluoromethyl, fluorophenyl, sulfonyl, and oxabicycloheptane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonylation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Methods such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The cyano and trifluoromethyl groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a potential drug candidate.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate can be compared to other compounds with similar functional groups, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H26F4N2O7S

Molecular Weight

610.6 g/mol

IUPAC Name

[1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)

InChI Key

KNOWAADSTULBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C

Origin of Product

United States

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